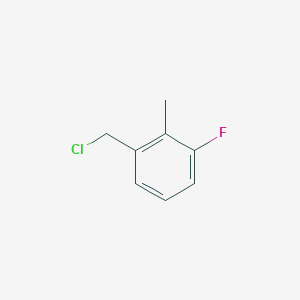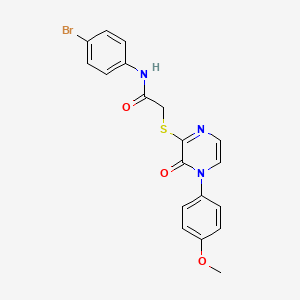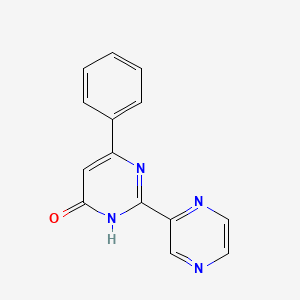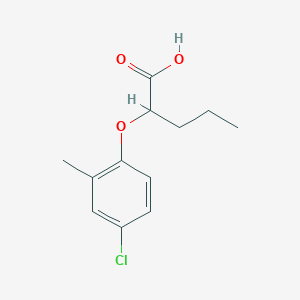![molecular formula C22H27N5O3 B2505615 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide CAS No. 872848-69-6](/img/structure/B2505615.png)
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole is a heterocyclic compound that is a core part of many natural products and pharmaceuticals . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also a five-membered heterocyclic compound, known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest due to their wide range of biological activities . Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of indole includes a benzene ring fused to a pyrrole ring . Imidazole has a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Indole and imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including electrophilic substitution .Physical and Chemical Properties Analysis
Indole is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole is also a white or colorless solid, and it shows both acidic and basic properties .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
One notable application of compounds related to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide is their anti-inflammatory activity. A study by Verma et al. (1994) synthesized and evaluated the anti-inflammatory activity of novel indole derivatives, showing promising results with a lower ulcerogenic liability than indomethacin. This finding suggests potential therapeutic applications in conditions requiring anti-inflammatory treatment (Verma, Tripathi, Saxena, & Shanker, 1994).
Non-Ulcerogenic Derivatives of NSAIDs
Bhandari et al. (2010) explored the development of non-steroidal anti-inflammatory drugs (NSAIDs) derivatives with reduced gastrointestinal toxicities. They synthesized a series of hybrid molecules that exhibited significant anti-inflammatory, analgesic properties and reduced ulcerogenicity, indicating a pathway for safer NSAIDs (Bhandari, Parikh, Bothara, Chitre, Lokwani, Devale, Modhave, Pawar, & Panda, 2010).
Synthesis of Novel Compounds
Research by Molina et al. (1998) focused on the synthesis of imidazo[4′,5′:3,4]pyrido[2,3-b]indole ring compounds, illustrating the chemical versatility and potential for creating diverse structures using indole derivatives. This expands the scope for synthesizing novel compounds for various applications (Molina, Fresneda, Sánz, Foces-Foces, & Arellano, 1998).
Potential Antipsychotic Agents
Wise et al. (1987) investigated the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealing their potential as novel antipsychotic agents. These compounds demonstrated activity in behavioral animal tests without interacting with dopamine receptors, indicating a unique mechanism of action (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Hydroamination of Indoles
Sobenina et al. (2010) researched the hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones, leading to the formation of various derivatives. This study demonstrates the chemical reactivity of indoles in creating new compounds with potential biological activities (Sobenina, Tomilin, Petrova, Ushakov, Mikhaleva, & Trofimov, 2010).
Mecanismo De Acción
The mechanism of action of indole and imidazole derivatives can vary widely depending on the specific compound and its biological target. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-3-26(4-2)20(28)15-27-14-18(17-8-5-6-9-19(17)27)21(29)22(30)24-10-7-12-25-13-11-23-16-25/h5-6,8-9,11,13-14,16H,3-4,7,10,12,15H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMGWCUKRXAJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)
![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)


![Ethyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2505540.png)
![6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2505544.png)



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2505549.png)


![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2505555.png)
